(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

Catalog No.
S724573
CAS No.
82911-71-5
M.F
C21H15N3O3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-...

CAS Number

82911-71-5

Product Name

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

IUPAC Name

benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2

InChI Key

KNSPZTVPSAKHBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Hydrogel Formation

Peptide Synthesis

    Scientific Field: Biochemistry

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Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

Development of New Drugs

    Scientific Field: Pharmacology

    Summary of the Application: Fmoc-OBt is used in the development of new drugs.

pH-Controlled Ambidextrous Gelation

Green Chemical Peptide Synthesis

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is a synthetic organic compound characterized by its unique structural framework, which includes a fluorenyl group and a benzo[d][1,2,3]triazole moiety. The fluorenyl group contributes to the compound's stability and potential for various interactions, while the benzo[d][1,2,3]triazole unit is known for its biological activity. This compound's carbonate functional group enhances its reactivity and solubility in organic solvents.

The chemical reactivity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate can be attributed to several key reactions:

  • Nucleophilic Substitution: The carbonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Decomposition: Under certain conditions, the carbonate linkage may decompose, releasing carbon dioxide and yielding other reactive intermediates.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming more complex structures.

These reactions are crucial for its potential applications in medicinal chemistry and materials science.

The biological activity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has been explored in various studies. Compounds containing benzo[d][1,2,3]triazole are known for their diverse pharmacological properties:

  • Antimicrobial Activity: Many derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Some studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

These activities suggest that (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate could serve as a lead compound for further drug development.

The synthesis of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate typically involves several steps:

  • Formation of Benzo[d][1,2,3]triazole: The initial step often includes the cyclization of appropriate precursors to form the triazole ring.
  • Carbonate Formation: The introduction of the carbonate group can be achieved through reaction with carbonic acid derivatives or via phosgene-mediated processes.
  • Coupling Reaction: Finally, the fluorenyl group is introduced through coupling reactions involving suitable coupling agents or catalysts.

These methods highlight the versatility and complexity involved in synthesizing this compound.

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections or cancer.
  • Material Science: The compound's unique structure may be utilized in creating novel materials with specific properties.
  • Chemical Probes: It can serve as a chemical probe in biochemical research to study enzyme interactions or cellular pathways.

Interaction studies of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate with biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assays: Determining how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Evaluating its effects on cell viability and function in vitro.
  • Molecular Docking Studies: Computational approaches to predict how the compound interacts at a molecular level with target proteins.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-Aminoquinoline4-AminoquinolineKnown for antimalarial properties; interacts with heme groups.
Benzothiazole DerivativesBenzothiazoleExhibits broad-spectrum antimicrobial activity; diverse modifications possible.
Triazole-based AntifungalsTriazoleHighly effective against fungal infections; mechanism involves inhibiting ergosterol synthesis.

Each of these compounds possesses distinct biological activities and applications but shares common structural elements that may influence their interaction profiles and pharmacological effects.

Molecular Structure and Composition

(9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate is characterized by a complex molecular architecture that combines two distinct aromatic systems linked through a carbonate ester functional group [1] [2]. The compound possesses the molecular formula C₂₁H₁₅N₃O₃ with a molecular weight of 357.36 grams per mole [1] [2] [3]. The structure consists of a fluorenyl moiety connected via a methoxycarbonyl bridge to a benzotriazole ring system [3].

The fluorenyl component contributes a tricyclic aromatic framework, while the benzotriazole portion provides a five-membered heterocyclic ring containing three nitrogen atoms in positions 1, 2, and 3 [1] [4]. The carbonate linkage serves as the connecting bridge between these two aromatic systems, creating a molecule with significant conjugation and electronic delocalization [3].

The International Union of Pure and Applied Chemistry name for this compound is benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate [3] [4]. The InChI identifier is InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2 [2] [3], providing a standardized representation of the molecular connectivity.

PropertyValueReference
Molecular FormulaC₂₁H₁₅N₃O₃ [1] [2]
Molecular Weight357.36 g/mol [1] [2]
Exact Mass357.111328 [1]
InChI KeyKNSPZTVPSAKHBN-UHFFFAOYSA-N [2] [3]

Spectroscopic Characteristics

The spectroscopic properties of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate reflect its complex aromatic structure and functional group composition [5]. Nuclear magnetic resonance spectroscopy confirms the structural assignment, with characteristic signals consistent with the expected molecular framework [5].

The compound exhibits distinctive ultraviolet-visible absorption characteristics due to its extended conjugated system [6] [7]. The benzotriazole moiety contributes significantly to the ultraviolet absorption profile, as benzotriazole derivatives are known to display strong absorption in the ultraviolet region [7]. The fluorenyl group adds additional chromophoric properties, creating a compound with notable photochemical characteristics [3].

Certificate of analysis data indicates that the proton nuclear magnetic resonance spectrum is consistent with the proposed structure [5]. The spectroscopic purity, as determined by nuclear magnetic resonance analysis, typically exceeds 98.0% for high-quality samples [5]. These spectroscopic parameters serve as critical quality control measures for compound identification and purity assessment [5].

Mass spectrometry provides definitive molecular weight confirmation, with the exact mass calculated as 357.111328 atomic mass units [1]. This precise mass measurement enables unambiguous identification through high-resolution mass spectrometric techniques [1].

Physical State and Appearance

(9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate exists as a solid at ambient temperature conditions [5] [8]. The compound typically appears as a white to off-white crystalline or powder material [5]. High-purity samples maintain consistent appearance characteristics, with color variations potentially indicating impurity levels or degradation [5].

The melting point of the compound is reported as 178°C with decomposition [1] [8] [9]. This thermal behavior indicates that the compound undergoes decomposition rather than clean melting, which is characteristic of many carbonate ester derivatives [1]. The decomposition temperature provides important information for handling and storage protocols [8].

Physical stability at room temperature allows for standard laboratory handling procedures [8]. The compound demonstrates adequate stability under normal atmospheric conditions when stored appropriately [8]. Storage recommendations typically specify refrigerated conditions at 2-8°C to maintain long-term stability [8].

The calculated density is reported as 1.4 ± 0.1 g/cm³ [1]. Additional physical parameters include a calculated boiling point of 536.1 ± 43.0°C at 760 mmHg and a flash point of 278.0 ± 28.2°C [1]. The vapor pressure at 25°C is extremely low at 0.0 ± 1.4 mmHg, indicating minimal volatility under standard conditions [1].

Physical PropertyValueReference
AppearanceWhite to off-white solid [5]
Melting Point178°C (decomposition) [1] [8]
Density1.4 ± 0.1 g/cm³ [1]
Boiling Point536.1 ± 43.0°C at 760 mmHg [1]
Flash Point278.0 ± 28.2°C [1]
Vapor Pressure0.0 ± 1.4 mmHg at 25°C [1]

Solubility Profile and Stability Parameters

The solubility characteristics of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate are influenced by its amphiphilic molecular structure, containing both hydrophobic aromatic systems and polar functional groups [10] [11]. The compound demonstrates good solubility in polar aprotic solvents commonly used in organic synthesis and pharmaceutical applications [12].

Based on structural analogy with related fluorenyl compounds, the compound is expected to show good solubility in organic solvents such as dimethylformamide, dimethyl sulfoxide, acetonitrile, and dichloromethane [11] [12]. The benzotriazole component contributes to solubility in polar organic media, as benzotriazole itself is soluble in dimethylformamide, alcohol, chloroform, and other organic solvents [10].

The lipophilicity parameter (LogP) is calculated as 5.45, indicating significant hydrophobic character [1]. This high LogP value suggests limited aqueous solubility but enhanced partitioning into lipophilic phases [1]. The polar surface area is calculated as 66.24 Ų, which contributes to the compound's interaction with polar solvents [1].

Stability parameters indicate that the compound requires controlled storage conditions to maintain integrity [8]. The recommended storage temperature of 2-8°C helps prevent thermal decomposition and maintains chemical stability over extended periods [8]. The carbonate ester linkage represents a potential site of hydrolytic instability under aqueous conditions [13] [14] [15].

Hydrolysis studies of related benzotriazole carbonate esters demonstrate that these compounds can undergo hydrolytic cleavage under both acidic and basic conditions [14] [15]. The rate of hydrolysis depends significantly on pH, temperature, and the presence of catalytic species [15]. Carbonate esters generally show lower reactivity toward acid and base catalyzed hydrolysis compared to acetate esters [15].

Stability ParameterValue/ConditionReference
Storage Temperature2-8°C [8]
LogP (Calculated)5.45 [1]
Polar Surface Area66.24 Ų [1]
Refractive Index1.704 [1]

Reactivity Under Various Conditions

The reactivity profile of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate is dominated by the electrophilic nature of the carbonate ester functional group and the electron-rich characteristics of the aromatic systems [16] [13]. The compound serves as an activated carbonate ester, making it susceptible to nucleophilic attack at the carbonyl carbon [16].

Under aqueous conditions, the compound undergoes hydrolysis to release the corresponding alcohol and carbonic acid derivatives [14] [15]. The hydrolysis mechanism involves nucleophilic attack by water molecules or hydroxide ions, depending on the pH conditions [15]. Studies on related benzotriazole carbonate esters indicate that hydrolysis rates are influenced by substituent effects and reaction conditions [14].

The benzotriazole leaving group provides excellent reactivity characteristics, as benzotriazole derivatives are recognized as superior leaving groups in organic synthesis [16]. This property makes the compound valuable as an activating agent in various chemical transformations [16]. The electron-withdrawing nature of the benzotriazole system enhances the electrophilicity of the carbonate carbon [16].

Thermal stability studies reveal that the compound begins to decompose at its melting point of 178°C [1]. The thermal decomposition likely involves cleavage of the carbonate ester bond and potential rearrangement reactions of the aromatic systems [17]. Related benzotriazole derivatives show complex thermal decomposition patterns involving multiple reaction pathways [17].

Under basic conditions, the compound readily undergoes nucleophilic substitution reactions with various nucleophiles [16]. The reaction typically proceeds through formation of a tetrahedral intermediate followed by elimination of the benzotriazole moiety [16]. This reactivity pattern is characteristic of activated carbonate esters and forms the basis for many synthetic applications [16].

The compound shows stability toward mild acidic conditions but may undergo acid-catalyzed hydrolysis under more forcing conditions [13] [15]. The rate of acid-catalyzed reactions depends on the acid strength and reaction temperature [15]. Photochemical stability is influenced by the presence of chromophoric groups, particularly the benzotriazole and fluorenyl systems [7].

Reaction ConditionObserved BehaviorReference
Aqueous HydrolysisCarbonate ester cleavage [14] [15]
Basic ConditionsNucleophilic substitution [16]
Thermal ConditionsDecomposition at 178°C [1]
Acidic ConditionsPotential hydrolysis [15]

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9-Fluorenylmethyl 1-benzotriazolyl carbonate

Dates

Modify: 2023-08-15

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